2-(5-methoxy-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide
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Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide: , also known by its chemical formula C₁₆H₁₁F₃N₂O₂ , is a synthetic organic compound. Its structure combines an indole ring, a trifluorophenyl group, and an acetamide moiety. Let’s break down its components:
Indole Ring: The indole ring is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. It imparts biological activity to many natural products and pharmaceuticals.
Trifluorophenyl Group: The trifluorophenyl group consists of three fluorine atoms attached to a phenyl ring. Fluorine substitution often enhances lipophilicity and metabolic stability.
Acetamide Moiety: The acetamide functional group contains a carbonyl group (C=O) bonded to an amino group (NH₂). It contributes to the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Indole Synthesis Followed by Trifluorophenylation
- Start with 5-methoxyindole, which can be synthesized from aniline derivatives.
- Introduce the trifluorophenyl group using appropriate reagents (e.g., trifluoroborates or trifluoromethyl halides).
- Finally, acetylate the amino group with acetic anhydride or acetyl chloride.
-
Direct Trifluorophenylation of Acetanilide
- Begin with acetanilide (N-phenylacetamide).
- React it with a trifluorophenylating agent (e.g., trifluoroborates or trifluoromethyl halides) under suitable conditions.
Industrial Production
The industrial-scale synthesis typically involves efficient and scalable methods, such as continuous flow chemistry or microwave-assisted reactions.
Chemical Reactions Analysis
Reactions
Oxidation: The compound may undergo oxidation at the indole nitrogen or the methoxy group.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The trifluorophenyl group is susceptible to various substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Trifluoromethylating agents (e.g., Ruppert–Prakash reagent) or nucleophilic aromatic substitution conditions.
Major Products
- Oxidation: 5-methoxyindole-1-carboxylic acid.
- Reduction: 5-methoxyindole-1-ethylamine.
- Substitution: Various trifluorophenyl-substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate targeting specific receptors or enzymes.
Agrochemicals: For crop protection or pest control.
Materials Science: As a building block for functional materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may interact with receptors, enzymes, or cellular pathways, affecting biological processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related indole-based compounds, such as 5-methoxyindole itself or other trifluorophenyl-substituted molecules.
: Literature references and specific examples can be found in scientific journals and patents related to this compound.
Properties
Molecular Formula |
C17H13F3N2O2 |
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Molecular Weight |
334.29 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C17H13F3N2O2/c1-24-12-2-3-15-10(6-12)4-5-22(15)9-16(23)21-11-7-13(18)17(20)14(19)8-11/h2-8H,9H2,1H3,(H,21,23) |
InChI Key |
PUJLTPVXKYPCHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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